molecular formula C6H10O4 B14749978 Butanedioic acid, ethyl-, (S)- CAS No. 687-28-5

Butanedioic acid, ethyl-, (S)-

Cat. No.: B14749978
CAS No.: 687-28-5
M. Wt: 146.14 g/mol
InChI Key: RVHOBHMAPRVOLO-BYPYZUCNSA-N
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Description

Butanedioic acid, ethyl-, (S)-, also known as ethyl succinate, is an ester derivative of succinic acid. It is a chiral compound, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image. This compound is widely used in various fields due to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butanedioic acid, ethyl-, (S)- can be achieved through several methods. One common approach is the esterification of succinic acid with ethanol in the presence of an acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In industrial settings, the production of butanedioic acid, ethyl-, (S)- often involves the use of continuous flow reactors to optimize yield and efficiency. The reaction conditions are carefully controlled to ensure the desired enantiomeric purity of the product .

Chemical Reactions Analysis

Types of Reactions

Butanedioic acid, ethyl-, (S)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Butanedioic acid, ethyl-, (S)- has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of butanedioic acid, ethyl-, (S)- involves its hydrolysis to succinic acid, which then participates in the tricarboxylic acid (TCA) cycle. In the TCA cycle, succinic acid is converted to fumarate by the enzyme succinate dehydrogenase. This process is crucial for cellular respiration and energy production .

Comparison with Similar Compounds

Similar Compounds

  • Butanedioic acid, ethyl methyl ester
  • Butanedioic acid, ethyl 3-methylbutyl ester
  • Succinic acid

Uniqueness

Butanedioic acid, ethyl-, (S)- is unique due to its specific chiral configuration, which can result in different biological activities compared to its racemic or other enantiomeric forms. This specificity makes it valuable in applications where enantiomeric purity is crucial .

Properties

CAS No.

687-28-5

Molecular Formula

C6H10O4

Molecular Weight

146.14 g/mol

IUPAC Name

(2S)-2-ethylbutanedioic acid

InChI

InChI=1S/C6H10O4/c1-2-4(6(9)10)3-5(7)8/h4H,2-3H2,1H3,(H,7,8)(H,9,10)/t4-/m0/s1

InChI Key

RVHOBHMAPRVOLO-BYPYZUCNSA-N

Isomeric SMILES

CC[C@@H](CC(=O)O)C(=O)O

Canonical SMILES

CCC(CC(=O)O)C(=O)O

Origin of Product

United States

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